3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-4-21-12-7-5-11(6-8-12)17(3)23(19,20)13-9-10-22-14(13)15(18)16-2/h5-10H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCMNORHCAOIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfamoyl chloride derivative.
Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and an organoboron reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The ethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted ethoxyphenyl derivatives.
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in materials science for the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Sulfamoyl vs. Sulfonyl Groups
- Sulfonyl derivatives, however, exhibit greater stability under acidic conditions due to reduced nucleophilic susceptibility .
- Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) feature electron-withdrawing nitro groups, improving oxidative stability but reducing solubility (purity: 42–99%) .
Substituent Effects on Bioactivity
- Ethoxyphenyl vs. However, chlorophenyl groups enhance steric bulk, which may improve protease resistance .
- Triazine hybrids () demonstrate superior antitumor activity due to their dual thiophene-triazine pharmacophores, highlighting the importance of heterocyclic integration for cancer-targeted activity .
Biological Activity
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and an ethoxyphenyl moiety, which contribute to its unique reactivity and biological profile. The molecular formula is with a molecular weight of approximately 420.5 g/mol .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may act as an anti-neoplastic agent, potentially targeting specific kinases involved in cancer cell proliferation .
- Antimicrobial Effects : Thiophene derivatives, including this compound, have shown promise in antimicrobial applications, indicating potential use in developing new antibiotics .
- Anti-inflammatory Action : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit the activity of specific enzymes associated with inflammation and cancer progression, leading to reduced symptoms or slowed tumor growth .
- Receptor Modulation : The compound could modulate receptor functions, affecting cellular signaling pathways critical for disease progression .
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Anticancer Activity :
-
Antimicrobial Testing :
- Research indicated that thiophene-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
- Anti-inflammatory Studies :
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between substituted aryl amines and activated sulfamoyl intermediates. Key methods include:
- Solvent-free fusion : Conducted at elevated temperatures (80–120°C) to enhance reaction kinetics .
- Microwave-assisted synthesis : Using solid supports like aluminum oxide with basic catalysts (e.g., K2CO3), which reduces reaction time (15–30 minutes) and improves regioselectivity .
- Critical Parameters : Monitor temperature to avoid thermal decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Look for the N-methyl singlet at δ ~2.8–3.2 ppm (integration for 3H).
- The thiophene ring protons appear as distinct multiplets between δ 6.8–7.5 ppm.
- IR Spectroscopy :
- Sulfonamide S=O stretching at ~1150–1300 cm<sup>-1</sup>.
- Carboxamide C=O at ~1650–1680 cm<sup>-1</sup> .
- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> and fragment peaks corresponding to sulfamoyl and thiophene moieties .
Q. What safety precautions and storage conditions are required for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2/2A hazards). Avoid inhalation; work in a fume hood .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the sulfamoyl group .
Advanced Research Questions
Q. How can computational chemistry methods enhance the synthesis design and mechanistic understanding of this compound?
- Methodological Answer :
- Reaction Path Optimization : Use density functional theory (DFT) to model transition states and identify energy barriers for sulfamoylation steps. Software like Gaussian or ORCA can predict regioselectivity in heterocyclic systems .
- Solvent Screening : COSMO-RS simulations help select solvents that stabilize intermediates (e.g., DMF vs. THF), reducing side reactions .
Q. How can researchers resolve contradictions between theoretical predictions and experimental results in pharmacological activity studies?
- Methodological Answer :
- Comparative Assays : Perform parallel in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C) to validate computational docking results .
- Structural-Activity Analysis : Introduce substituents (e.g., halogens on the ethoxyphenyl group) and correlate changes in IC50 values with electronic effects (Hammett plots) .
Q. What strategies optimize the solubility and stability of this compound for in vitro bioassays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while minimizing solvent toxicity .
- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How should researchers address discrepancies in NMR data assignments for structurally similar thiophene derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
